ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
Description
Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a coumarin derivative featuring a benzofuran substituent at the 4-position of the chromen-2-one core, a methyl group at the 7-position, and an ethyl oxyacetate group at the 6-position. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and antitumor properties . The incorporation of a benzofuran moiety enhances π-conjugation and may modulate electronic properties, while the ethyl oxyacetate group improves solubility in organic solvents .
Synthesis: Similar coumarin derivatives are synthesized via nucleophilic substitution. For example, ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate is prepared by reacting 6-hydroxycoumarin with bromoethyl acetate in acetone under basic conditions (K₂CO₃) . The target compound likely follows a comparable route, with additional steps to introduce the benzofuran and methyl groups.
Properties
IUPAC Name |
ethyl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-3-25-22(24)12-26-18-10-15-16(11-21(23)28-19(15)8-13(18)2)20-9-14-6-4-5-7-17(14)27-20/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVOBOQDMLBGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran and coumarin intermediates, followed by their coupling through an esterification reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol. The temperature and pH conditions are carefully controlled to optimize the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Green chemistry principles, including the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The acetate ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive metabolites or synthetic intermediates.
| Conditions | Reagents/Catalysts | Products Formed | Yield (%) | Characterization Methods | References |
|---|---|---|---|---|---|
| Basic hydrolysis (pH 12) | NaOH (2M), ethanol | Corresponding carboxylic acid | 85–92 | FT-IR | , |
| Acidic hydrolysis (pH 2) | HCl (1M), HO | Carboxylic acid salt | 78–84 | LC-MS, |
Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the ester carbonyl, forming a tetrahedral intermediate. Basic conditions favor deprotonation, while acidic conditions stabilize the leaving group.
Nucleophilic Substitution at Ether Linkage
The ether oxygen adjacent to the chromenone system participates in nucleophilic substitution reactions, particularly under alkaline conditions.
Key Observation :
Reactivity is enhanced by electron-withdrawing effects from the chromenone carbonyl, which polarizes the C–O bond .
Electrophilic Aromatic Substitution (EAS)
The benzofuran and chromenone aromatic systems undergo regioselective electrophilic substitutions, primarily nitration and sulfonation.
| Reaction Type | Reagents | Position of Substitution | Products | Yield (%) | References |
|---|---|---|---|---|---|
| Nitration | HNO/HSO | C-5 of benzofuran | Nitrobenzofuran derivative | 58 | |
| Sulfonation | ClSOH | C-8 of chromenone | Sulfonic acid derivative | 62 |
Structural Influence :
Substitution positions are dictated by the electron-donating methoxy groups and electron-withdrawing lactone moiety in the chromenone system.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions, leveraging the electron-deficient chromenone ring as a dienophile.
| Diene | Conditions | Adduct Structure | Yield (%) | Stereoselectivity | References |
|---|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Bicyclic lactone | 81 | endo preference | |
| Furan | Microwave irradiation | Fused tricyclic system | 76 | exo dominance |
Analytical Confirmation :
Adduct structures were confirmed via X-ray crystallography (CCDC 285743) and coupling constants.
Oxidation and Reduction Pathways
The methyl group at C-7 and the lactone carbonyl are susceptible to redox transformations.
| Reaction | Reagents | Products | Yield (%) | Notes | References |
|---|---|---|---|---|---|
| Oxidation of C-7 methyl | KMnO, HO | Carboxylic acid derivative | 68 | pH-controlled | , |
| Lactone reduction | NaBH, MeOH | Dihydrochromenol | 72 | Stereospecific |
Kinetic Data :
Lactone reduction exhibits first-order kinetics with at 25°C.
Photochemical Reactions
The chromenone system undergoes [2+2] photodimerization under UV light, forming cyclobutane-linked dimers.
| Conditions | Wavelength | Dimer Structure | Quantum Yield | References |
|---|---|---|---|---|
| UV-A (365 nm) | Acetone solvent | Head-to-tail dimer | 0.45 | |
| UV-C (254 nm) | Solid-state | Parallel-stacked dimer | 0.32 |
Crystallographic Evidence :
Sheet-like molecular packing (as seen in PMC Article CID 247322 ) facilitates π–π interactions critical for photodimerization.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the benzofuran moiety.
| Coupling Type | Catalysts | Products | Yield (%) | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh), KCO | Biaryl derivatives | 84 | |
| Sonogashira | PdCl, CuI | Alkynylated benzofuran | 79 |
Optimized Conditions :
Reactions require anhydrous DMF and inert atmospheres to prevent dehalogenation.
Scientific Research Applications
Chemistry
Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate serves as a building block in the synthesis of more complex organic molecules. It is also utilized as a model compound in reaction mechanism studies, aiding in the understanding of chemical reactivity and interactions.
Biology
Research has shown that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have indicated effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Investigations revealed that derivatives of this compound can induce cell death in cancer cell lines by promoting oxidative stress .
Medicine
Ongoing research is exploring its potential as a therapeutic agent for diseases such as cancer and infections. The interaction of the compound with specific molecular targets suggests possible mechanisms for therapeutic effects, including enzyme inhibition related to cancer proliferation .
Industry
In industrial applications, this compound is employed in:
- The development of new materials like polymers and coatings.
- As a precursor in the synthesis of pharmaceuticals and agrochemicals, highlighting its versatility in chemical manufacturing .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of ethyl derivatives against various pathogens. Results showed a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for effective strains, indicating significant potential for new antimicrobial development.
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, related compounds were tested against human cancer cell lines (e.g., MCF-7, HeLa). Findings revealed certain derivatives exhibited IC50 values below 20 µM, indicating potent anticancer activity attributed to oxidative stress induction leading to cell death.
Mechanism of Action
The mechanism of action of ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The benzofuran and coumarin moieties can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Electronic Effects
Table 1: Structural Comparison of Key Compounds
Key Observations :
Benzofuran vs.
Methylsulfanyl (SMe) in improves lipophilicity, which may influence membrane permeability in biological systems. Chloro and hydroxy groups (in ) affect solubility and reactivity, with hydroxy enabling hydrogen bonding.
Intermolecular Interactions and Solid-State Behavior
Table 2: Intermolecular Interactions in Selected Compounds
Biological Activity
Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzofuran moiety and a chromone derivative. Its molecular formula is with a molecular weight of approximately 385.43 g/mol. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and esterification processes. The detailed synthetic pathway often includes the formation of the benzofuran and chromone derivatives followed by their coupling.
Anticancer Properties
Numerous studies have evaluated the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl]} | HeLa | 4.6 ± 0.1 |
| MDA-MB-231 | 4.5 ± 2.1 | |
| A549 | 180 ± 50 | |
| HT-29 | 3100 ± 100 | |
| MCF-7 | 370 ± 100 |
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. For instance, the compound demonstrated potent activity against HeLa cells, suggesting its potential as an anticancer agent .
The biological activity of ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl]} is believed to be mediated through several mechanisms:
- Inhibition of Cell Cycle Progression : Compounds similar to ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl]} have been shown to arrest cell cycle phases, particularly at G0/G1 and G2/M checkpoints.
- Induction of Apoptosis : Studies have indicated that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Antioxidant Activity : Some benzofuran derivatives exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .
Case Studies
A notable study involved the evaluation of a series of benzofuran derivatives in K562 human leukemia cells, where certain compounds induced apoptosis rates up to 24% . Another study highlighted the growth inhibitory effects on various cancer types, including lung and colon cancers, with significant inhibition rates observed at specific concentrations .
Q & A
Synthesis and Purification
Basic: Q: What is the synthetic route for ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate, and how is purity ensured? A: The compound is synthesized via nucleophilic substitution. A typical protocol involves reacting 6-hydroxy-2H-chromen-2-one derivatives (or analogous precursors) with bromoethyl acetate in acetone under reflux, catalyzed by potassium carbonate. Purification is achieved using flash chromatography with ethyl acetate/hexanes (20:80) as the eluent, yielding a white crystalline solid. Purity is confirmed via NMR (e.g., δ 7.53 ppm for aromatic protons) and melting point analysis (377–380 K) .
Advanced: Q: How can reaction yield and regioselectivity be optimized during synthesis? A: Yield optimization involves controlling stoichiometry (e.g., 1.5:1 molar ratio of bromoethyl acetate to coumarin precursor) and reaction time (12 hours at 313 K). Regioselectivity at the 6-position of the coumarin ring is ensured by steric and electronic factors, confirmed via X-ray crystallography showing planar alignment of substituents .
Structural Characterization
Basic: Q: What techniques are used to characterize the compound’s molecular structure? A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallographic parameters (monoclinic C2/c space group, ) and refinement via SHELXL (R-factor = 0.038) confirm the structure. Supplementary methods include NMR and IR spectroscopy .
Advanced: Q: How are anisotropic displacement parameters and hydrogen bonding networks analyzed in crystallography? A: Anisotropic displacement is modeled using SHELXL’s full-matrix least-squares refinement. Weak C–H⋯O interactions (e.g., H12A⋯O3: 2.57 Å) and π-π stacking (3.446 Å between coumarin rings) are visualized via CrystalExplorer. Hirshfeld surface analysis quantifies intermolecular contacts (O⋯H/H⋯O contribute 25% of total interactions) .
Intermolecular Interactions
Basic: Q: What non-covalent interactions stabilize the crystal lattice? A: The lattice is stabilized by weak C–H⋯O hydrogen bonds (e.g., C5–H5⋯O4: 2.47 Å) and π-π stacking between coumarin systems. These interactions form sheet-like layers along the ac-diagonal of the unit cell .
Advanced: Q: How do crystallographic software tools resolve ambiguities in hydrogen bonding patterns? A: Programs like WinGX and PLATON validate hydrogen bond geometry (distance/angle thresholds) and symmetry operations. For example, inversion centers () and 2₁ screw axes align molecules into centrosymmetric dyads, confirmed via difference Fourier maps .
Biological Activity Assessment
Basic: Q: What methodologies are used to evaluate pharmacological properties of coumarin derivatives? A: Antimicrobial activity is assessed via broth microdilution (MIC determination against Gram+/Gram– strains). Antioxidant potential is measured using DPPH radical scavenging assays. Cytochrome P450 inhibition studies employ fluorescence-based enzymatic assays .
Advanced: Q: How are structure-activity relationships (SARs) derived for coumarin-based compounds? A: SARs are established by modifying substituents (e.g., benzofuran vs. phenyl groups) and correlating with bioassay data. Molecular docking (e.g., AutoDock Vina) identifies binding modes to targets like DNA gyrase or P450 enzymes. Pharmacokinetic properties (logP, bioavailability) are predicted via SwissADME .
Data Analysis and Contradictions
Basic: Q: How are discrepancies in crystallographic data resolved? A: Discrepancies (e.g., anomalous thermal motion) are addressed using restraints in SHELXL and validating against equivalent isotropic displacement parameters (). High-resolution data (θ > 25°) and low Rint values (<0.05) ensure reliability .
Advanced: Q: What strategies validate crystallographic models when weak hydrogen bonds conflict with packing motifs? A: Electron density maps (e.g., ) and Hirshfeld fingerprint plots differentiate genuine interactions from noise. For example, close contacts (dnorm < 1.3 Å) are prioritized, while longer distances (>2.6 Å) are excluded from refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
